3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
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Description
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C13H12N6O3 and its molecular weight is 300.278. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with the 1,2,4-triazolo[4,3-a]pyridine structure have been synthesized and evaluated for their antimicrobial activity. The research by Prakash et al. (2011) demonstrated that new derivatives of this chemical family possess potent antimicrobial agents, indicating their potential application in developing new treatments against bacterial and fungal infections (Prakash et al., 2011).
Cytotoxic Agents in Cancer Research
Another study focused on the synthesis of fused 1,2,4-triazoles as cytotoxic agents against various cancer cell lines. Zheng et al. (2015) found that specific derivatives showed potent antiproliferative activity, highlighting the potential use of these compounds in cancer therapy (Zheng et al., 2015).
Herbicidal Activity
Research into the substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, such as those by Moran (2003), revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their utility in agricultural sciences (Moran, 2003).
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-22-12-5-4-10-15-16-11(19(10)17-12)7-14-13(20)9-3-2-6-18(21)8-9/h2-6,8H,7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQRSGBSPIRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C[N+](=CC=C3)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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